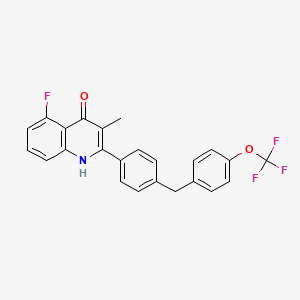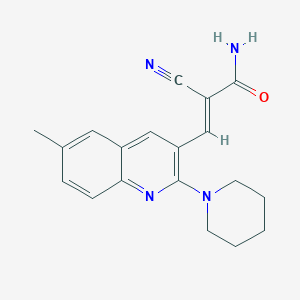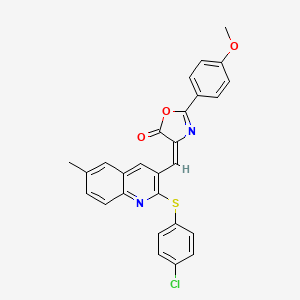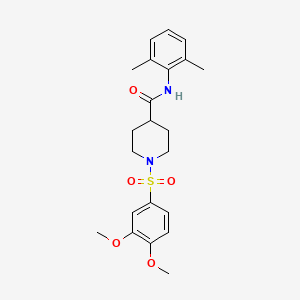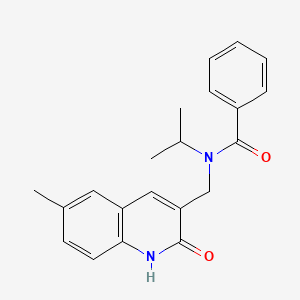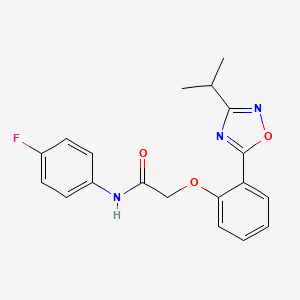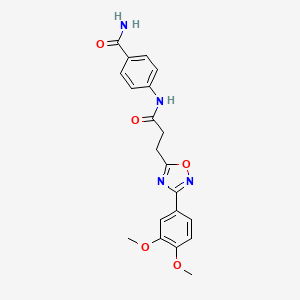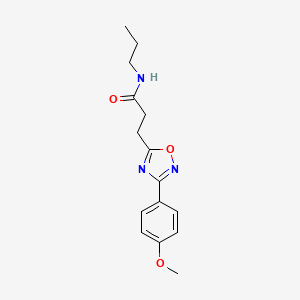
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of oxadiazoles, which have been studied for their diverse pharmacological activities. In
Wirkmechanismus
The mechanism of action of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but studies suggest that it may act through multiple pathways. In cancer research, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In neurodegenerative disease research, it has been reported to protect neurons from oxidative stress and inflammation by modulating the expression of various proteins involved in these processes. In antimicrobial research, it has been shown to inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
Studies have reported various biochemical and physiological effects of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative disease research, it has been reported to protect neurons from oxidative stress and inflammation, improve cognitive function, and reduce neuronal damage. In antimicrobial research, it has been shown to inhibit bacterial and fungal growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its potential therapeutic properties in various fields of research. Additionally, the synthesis method for this compound has been optimized for high yield and purity, making it readily available for research purposes. However, one limitation is the lack of comprehensive studies on the toxicity and safety of this compound, which may limit its potential use in clinical settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. In cancer research, further studies could investigate the anti-proliferative and apoptotic effects of this compound on different types of cancer cells. In neurodegenerative disease research, future studies could explore the neuroprotective and cognitive-enhancing properties of this compound in animal models of neurodegenerative diseases. In antimicrobial research, further studies could investigate the antibacterial and antifungal properties of this compound against different strains of bacteria and fungi. Additionally, studies could investigate the toxicity and safety of this compound in animal models to assess its potential for clinical use.
Conclusion:
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a compound that has gained attention in scientific research due to its potential therapeutic properties in various fields of research. The synthesis method for this compound has been optimized for high yield and purity, making it readily available for research purposes. Although the mechanism of action is not fully understood, studies suggest that it may act through multiple pathways. Further research is needed to fully understand the potential of this compound and its limitations for clinical use.
Synthesemethoden
The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 4-methoxybenzohydrazide with propionic anhydride and propionic acid in the presence of phosphorus pentoxide. The resulting intermediate is then reacted with propylamine and acetic acid to yield the final product. This method has been reported in several research papers and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential therapeutic properties in various fields of research. In cancer research, this compound has been investigated for its anti-proliferative and apoptotic effects on cancer cells. In neurodegenerative disease research, it has been studied for its neuroprotective properties and its ability to improve cognitive function. Additionally, this compound has been explored in the field of antimicrobial research for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-10-16-13(19)8-9-14-17-15(18-21-14)11-4-6-12(20-2)7-5-11/h4-7H,3,8-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXVGDTVKLJRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

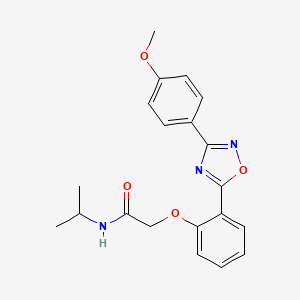
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7712558.png)
